2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3) is a highly activated, fluorinated heterocyclic building block foundational to the global agrochemical and pharmaceutical manufacturing sectors [1]. Characterized by a pyridine core substituted with a reactive chlorine at the C2 position and a strongly electron-withdrawing trifluoromethyl group at the C5 position, this compound is engineered for high-efficiency nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling [2]. Its precise substitution pattern provides highly effective electronic activation and steric accessibility, making it the definitive precursor for aryloxyphenoxypropionate herbicides such as fluazifop, as well as a critical intermediate for advanced active pharmaceutical ingredients (APIs). For procurement teams, its high purity, predictable thermal processability, and absolute regiocontrol at the C2 position make it a highly reliable raw material for large-scale, high-yield commercial synthesis.
Attempting to substitute 2-Chloro-5-(trifluoromethyl)pyridine with closely related analogs introduces severe process inefficiencies and chemical liabilities. Employing di-halogenated alternatives like 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) introduces a second reactive site, destroying regioselectivity and leading to complex mixtures of mono- and di-substituted byproducts that require expensive chromatographic separation[1]. Using the isomeric 2-Chloro-3-(trifluoromethyl)pyridine places the bulky CF3 group ortho to the reactive chlorine, creating steric hindrance that drastically reduces coupling yields with large nucleophiles [2]. Furthermore, substituting with bromo-analogs reduces atom economy and increases raw material mass per mole without offering the electronegativity-driven SNAr acceleration provided by the C-Cl bond. Consequently, for targeted mono-etherification workflows, generic substitution directly degrades batch yield and inflates downstream purification costs.
In the synthesis of aryloxyphenoxypropionate herbicides, the rate-determining step is often the nucleophilic attack on the halogenated pyridine. Due to the high electronegativity of chlorine, 2-Chloro-5-(trifluoromethyl)pyridine stabilizes the anionic Meisenheimer complex more effectively than 2-Bromo-5-(trifluoromethyl)pyridine during SNAr reactions[1]. This results in near-quantitative conversion yields in standard industrial etherification. Furthermore, the chloro-analog boasts a significantly lower molecular weight (181.54 g/mol vs. 226.00 g/mol), meaning procurement teams acquire 24.5% more reactive moles per kilogram, directly reducing bulk raw material costs.
| Evidence Dimension | Atom Economy and SNAr Suitability |
| Target Compound Data | 181.54 g/mol; highly activated C-Cl bond for SNAr |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)pyridine (226.00 g/mol) |
| Quantified Difference | 24.5% lower mass per mole; superior electronegativity-driven SNAr activation |
| Conditions | Industrial nucleophilic aromatic substitution (etherification) |
Procurement teams achieve higher molar throughput per kilogram, reducing raw material costs for large-scale herbicide synthesis.
While 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is a valuable precursor for haloxyfop, it introduces competing reactive sites at the C2 and C3 positions [1]. Procuring 2-Chloro-5-(trifluoromethyl)pyridine for fluazifop or mono-substituted API synthesis eliminates the need for strict regioselective control. The single reactive chlorine at C2 guarantees 100% regioselectivity during nucleophilic attack, preventing the formation of 3-substituted or 2,3-disubstituted byproducts that require costly and time-consuming chromatographic separation.
| Evidence Dimension | Regioselectivity in Nucleophilic Attack |
| Target Compound Data | Single reactive site (C2); 100% regiocontrol |
| Comparator Or Baseline | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) |
| Quantified Difference | Elimination of C3-substitution byproducts |
| Conditions | Base-catalyzed etherification with phenoxy nucleophiles |
Eliminating a competing reactive site streamlines downstream purification, directly lowering industrial processing costs and improving overall batch yield.
The positioning of the trifluoromethyl group drastically impacts the coupling efficiency of bulky nucleophiles. In 2-Chloro-5-(trifluoromethyl)pyridine, the CF3 group is para to the chlorine, providing strong electron-withdrawing activation without obstructing the C2 reaction center [1]. In contrast, substituting with 2-Chloro-3-(trifluoromethyl)pyridine places the bulky CF3 group ortho to the chlorine, creating significant steric hindrance that restricts the trajectory of nucleophilic approach and reduces coupling yields with large phenoxy or secondary amine nucleophiles.
| Evidence Dimension | Steric Hindrance at Reaction Center |
| Target Compound Data | Para-CF3 configuration (zero adjacent steric block) |
| Comparator Or Baseline | 2-Chloro-3-(trifluoromethyl)pyridine (Ortho-CF3 configuration) |
| Quantified Difference | Unhindered nucleophilic trajectory vs. severe ortho-steric clash |
| Conditions | Coupling with bulky aryloxy or secondary amine nucleophiles |
Ensures maximum yield and shorter reaction times when synthesizing complex, sterically demanding agrochemical or pharmaceutical intermediates.
For industrial-scale purification, thermal processability is a critical procurement factor. 2-Chloro-5-(trifluoromethyl)pyridine features a boiling point of approximately 152 °C at atmospheric pressure . This is significantly lower than that of di-halogenated analogs like 2,3-Dichloro-5-(trifluoromethyl)pyridine, which boils at approximately 170 °C. The lower boiling point allows for milder vacuum distillation conditions, reducing thermal degradation of the product and lowering the energy expenditure required for continuous purification in large-scale manufacturing.
| Evidence Dimension | Boiling Point / Distillation Temperature |
| Target Compound Data | ~152 °C at 760 mmHg |
| Comparator Or Baseline | 2,3-Dichloro-5-(trifluoromethyl)pyridine (~170 °C) |
| Quantified Difference | ~18 °C reduction in boiling point |
| Conditions | Atmospheric and vacuum distillation processes |
Lower distillation temperatures reduce energy costs and minimize thermal degradation during large-scale industrial purification.
The absolute regiocontrol and highly activated C2 position make this compound the exact precursor required for the high-yield industrial synthesis of fluazifop, avoiding the di-substitution risks associated with DCTF [1].
The unhindered para-CF3 configuration provides an ideal steric profile for efficient Buchwald-Hartwig amination or Suzuki-Miyaura coupling with bulky functional groups, critical for developing novel target-specific therapeutics[2].
For discovery chemistry, the compound serves as a predictable electronic template where the strong electron-withdrawing nature of the CF3 group accelerates SNAr workflows, enabling the rapid generation of diverse kinase inhibitors and receptor modulators[2].
Irritant;Health Hazard